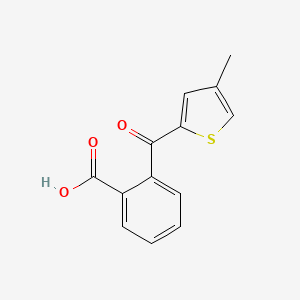![molecular formula C11H9ClN2O4 B12042981 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 62749-09-1](/img/structure/B12042981.png)
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidinedione core, which is functionalized with a 3-chloroanilino group and a carbonyl-oxy linkage
Vorbereitungsmethoden
One common method includes the use of N-hydroxysuccinimide (NHS) esters to facilitate the formation of the carbonyl-oxy linkage . The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Wirkmechanismus
The mechanism of action of 1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione can be compared with similar compounds such as:
1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione: This compound has a benzothienyl group instead of the anilino group, which may result in different reactivity and applications.
1-((3-chloroanilino)methyl)-2,5-pyrrolidinedione:
The uniqueness of 1-{[(3-chloroanilino)carbonyl]oxy}-2,5-pyrrolidinedione lies in its specific functional groups and the resulting reactivity, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
62749-09-1 |
|---|---|
Molekularformel |
C11H9ClN2O4 |
Molekulargewicht |
268.65 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9ClN2O4/c12-7-2-1-3-8(6-7)13-11(17)18-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17) |
InChI-Schlüssel |
DDDHXJIPUMFAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide](/img/structure/B12042956.png)
![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)

